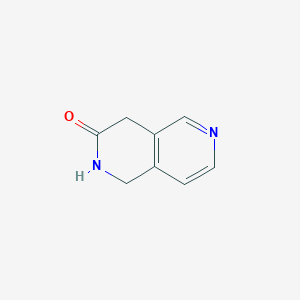

1,2-Dihydro-2,6-naphthyridin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydro-1H-2,6-naphthyridin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h1-2,4H,3,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOASSQTDFEUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70488376 | |

| Record name | 1,4-Dihydro-2,6-naphthyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70488376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37125-44-3 | |

| Record name | 1,4-Dihydro-2,6-naphthyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70488376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 1,2 Dihydro 2,6 Naphthyridin 3 4h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the molecular framework and connectivity.

The ¹H NMR spectrum of 1,2-Dihydro-2,6-naphthyridin-3(4H)-one is expected to show distinct signals for each of its unique protons. The aromatic protons on the pyridine (B92270) ring (H-5, H-7, H-8) would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The proton H-8, being adjacent to the electron-withdrawing nitrogen atom (N-6), is expected to be the most downfield. The aliphatic protons of the dihydropyridinone ring (H-1 and H-4) would appear further upfield. The two protons at the C-4 position are adjacent to the carbonyl group and a CH₂ group, while the two protons at C-1 are adjacent to the amide nitrogen. These environments would lead to characteristic chemical shifts, likely in the δ 2.5-4.5 ppm range. The amide proton (N-H at position 2) would typically appear as a broad singlet, with a chemical shift that can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~4.0 - 4.5 | Singlet (or narrow triplet) | - |

| H-2 (N-H) | ~7.5 - 8.5 | Broad Singlet | - |

| H-4 | ~2.8 - 3.3 | Triplet | ~6-7 Hz |

| H-5 | ~7.2 - 7.6 | Doublet | ~8 Hz |

| H-7 | ~8.0 - 8.4 | Doublet of Doublets | J ≈ 8, 2 Hz |

| H-8 | ~8.8 - 9.1 | Doublet | ~2 Hz |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected. The most downfield signal would be for the carbonyl carbon (C-3) of the lactam, typically appearing in the δ 165-175 ppm range. researchgate.net The sp²-hybridized carbons of the pyridine ring and the associated bridgehead carbon would resonate in the δ 120-160 ppm region. The sp³-hybridized carbons of the saturated portion of the dihydropyridinone ring (C-1 and C-4) would be found in the upfield region of the spectrum, generally between δ 20-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~45 - 55 |

| C-3 | ~168 - 175 |

| C-4 | ~30 - 40 |

| C-4a | ~120 - 130 |

| C-5 | ~125 - 135 |

| C-7 | ~145 - 155 |

| C-8 | ~150 - 160 |

| C-8a | ~140 - 150 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the protons on C-4 and C-5, and between H-7 and H-8, confirming their connectivity within the respective rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would allow for the direct assignment of the carbon signals for C-1, C-4, C-5, C-7, and C-8 based on their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include the H-1 and H-4 protons to the carbonyl carbon (C-3), and the H-5 proton to the bridgehead carbon (C-8a) and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It can be used to confirm stereochemistry and conformation. For instance, a NOESY spectrum could show a spatial correlation between the protons on C-1 and H-8, confirming the bicyclic structure's geometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. The spectrum of this compound would be dominated by the absorption of the lactam and aromatic moieties. The most prominent peak would be the strong C=O stretching vibration of the cyclic amide (lactam), expected in the range of 1650-1690 cm⁻¹. Other key absorptions would include the N-H stretch, aromatic and aliphatic C-H stretches, and the C=C and C=N skeletal vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Frequencies for this compound.

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3200 - 3300 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Lactam) | Stretch | 1650 - 1690 | Strong, Sharp |

| C=C / C=N (Aromatic Ring) | Skeletal Vibrations | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula. The molecular formula for this compound is C₈H₈N₂O, corresponding to a monoisotopic mass of 148.0637 g/mol . chemscene.com

In High-Resolution Mass Spectrometry (HRMS), this mass can be measured with high precision (typically to four decimal places), which serves as a powerful confirmation of the elemental composition. The protonated molecule, [M+H]⁺, would be expected at m/z 149.0715.

Electron impact (EI) or collision-induced dissociation (CID) would cause the molecule to fragment in predictable ways. wikipedia.org Common fragmentation patterns for this structure would likely involve the loss of neutral molecules like carbon monoxide (CO, 28 Da) from the lactam ring, a characteristic fragmentation of cyclic ketones and amides. libretexts.orgmiamioh.edu Another potential pathway is a retro-Diels-Alder reaction within the dihydropyridinone ring, leading to further fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Tautomeric Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The technique is particularly useful for studying conjugated systems and potential tautomerism. This compound exists predominantly in the lactam (amide) form but can theoretically exist in equilibrium with its lactim (enol) tautomer, 1,4-Dihydro-2,6-naphthyridin-3-ol.

The lactam form contains a cross-conjugated system, while the lactim form possesses a more extended aromatic hydroxypyridine system. These two forms have different chromophores and would therefore exhibit different UV absorption maxima (λ_max). The lactam-lactim equilibrium can be influenced by factors such as solvent polarity and pH. nih.gov By recording UV-Vis spectra in different solvents, one can observe shifts in the absorption bands, providing evidence for the presence of multiple tautomeric species and allowing for an estimation of their relative abundance in solution. sonar.chnih.gov Generally, the lactam form is significantly more stable and is the predominant species under most conditions for six-membered rings.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound or its derivatives, this technique would provide unequivocal proof of its molecular structure, conformation, and intermolecular interactions in the solid state.

The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The key structural parameters obtained from such an analysis would include:

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the geometry of the bicyclic naphthyridinone core and its substituents.

Torsional Angles: These define the conformation of the molecule, particularly the planarity or puckering of the dihydropyridinone ring.

Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonding (e.g., between the N-H group and the carbonyl oxygen of neighboring molecules) and π-π stacking, which govern how the molecules pack together in the crystal.

A hypothetical data table for a derivative, based on typical crystallographic reports, is presented below.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈N₂O |

| Formula Weight | 148.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| β (°) | 95.5 |

| Volume (ų) | 782.1 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.258 g/cm³ |

This table is for illustrative purposes only and does not represent published data for the specified compound.

Other Advanced Spectroscopic Techniques (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. It involves exciting a molecule with light of a specific wavelength and measuring the light it emits at a longer wavelength. This technique provides insights into a molecule's structure, environment, and dynamics.

For this compound and its derivatives, fluorescence studies would characterize their photophysical behavior. Key parameters that would be investigated include:

Excitation and Emission Spectra: These spectra identify the wavelengths of light the molecule absorbs most efficiently to become excited and the wavelengths at which it emits light. The difference between the peak excitation and emission wavelengths is known as the Stokes shift.

Quantum Yield (Φ): This measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is often desirable for applications in imaging and sensing.

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. It is a characteristic property of a fluorophore and can be sensitive to its local environment.

The fluorescence properties of naphthyridinone derivatives are often influenced by the nature and position of substituents on the aromatic ring, as well as by the polarity of the solvent. For instance, derivatives of the related 1,6-naphthyridinone have been shown to exhibit fluorescence with quantum yields in the range of 0.05 to 0.1 and fluorescence lifetimes of approximately 10 nanoseconds in various solvents. nih.gov Such studies help in designing molecules with specific optical properties for applications in materials science or as biological probes.

A hypothetical data table summarizing potential photophysical properties is shown below.

Hypothetical Photophysical Data for a Derivative of this compound in Ethanol

| Parameter | Value |

|---|---|

| Excitation Maximum (λₑₓ) | 350 nm |

| Emission Maximum (λₑₘ) | 420 nm |

| Stokes Shift | 70 nm |

| Quantum Yield (Φ) | 0.15 |

This table is for illustrative purposes only and does not represent published data for the specified compound.

Advanced Computational Studies on 1,2 Dihydro 2,6 Naphthyridin 3 4h One and Naphthyridinone Systems

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a small molecule ligand and a macromolecular target, such as a protein or nucleic acid.

Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking studies have been instrumental in profiling the interactions of naphthyridinone derivatives with a variety of biological targets. These in silico investigations help in identifying key interactions that are crucial for the biological activity of these compounds. For instance, docking studies have been employed to understand the binding of naphthyridinone analogs to the active sites of enzymes and receptors.

The interactions are typically characterized by hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, studies on benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one analogues as mTOR inhibitors have utilized molecular docking to explore the conformations of these compounds with key amino acid residues in the target protein. ijpsonline.com Similarly, in the context of anti-breast cancer agents, molecular docking has been used to investigate the binding of 1,8-naphthyridine (B1210474) derivatives to the human estrogen receptor. researchgate.net These studies provide a detailed picture of the ligand-protein interaction landscape, which is essential for the rational design of more potent and selective inhibitors.

Analysis of Binding Modes and Affinities (e.g., Kinases, DNA Gyrase, Receptors)

A deeper analysis of the docking results reveals specific binding modes and provides an estimation of the binding affinities of naphthyridinone derivatives to their biological targets.

Kinases: Kinases are a significant class of drug targets, particularly in oncology. Naphthyridinone scaffolds have been investigated as kinase inhibitors. nih.gov Docking studies help in understanding how these molecules fit into the ATP-binding pocket of kinases. The binding modes often involve the formation of hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.govnih.gov For example, the 2,6-naphthyridine (B1209661) scaffold has been explored for developing selective FGFR4 inhibitors for hepatocellular carcinoma. nih.gov

DNA Gyrase: DNA gyrase is a well-established bacterial enzyme and a target for antibacterial agents. Naphthyridinone derivatives, particularly those related to fluoroquinolones, are known to target this enzyme. nih.govnih.gov Molecular docking studies have revealed that these compounds bind to the DNA-gyrase complex, interfering with its function. nih.govmdpi.comresearchgate.netcapes.gov.br These studies have shown strong interactions between the naphthyridinone core and the enzyme, providing a rationale for their antibacterial activity. nih.gov

Receptors: Naphthyridinone derivatives have also been evaluated for their interaction with various receptors. For instance, derivatives of 1,8-naphthyridine have been studied as potential antagonists for the A2A adenosine (B11128) receptor, a target for Parkinson's disease. nih.gov In silico studies predicted good binding efficiency of these compounds towards the A2A receptors. nih.gov The binding affinity, often expressed as a docking score or estimated binding energy, provides a semi-quantitative measure of the strength of the interaction, which can be used to rank and prioritize compounds for further experimental testing.

Table 1: Predicted Binding Affinities of Naphthyridinone Derivatives with Biological Targets This table is interactive. You can sort and filter the data.

| Compound Class | Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one analogues | mTOR | - | - | Not Specified |

| 1,8-Naphthyridine derivatives | Human Estrogen Receptor | 1ERR | -147.819 (Mol. Dock Score) | Not Specified |

| 1,4-dihydro ijpsonline.comresearchgate.netnaphthyridine derivatives | E. coli DNA Gyrase | - | - | Not Specified |

| 1,8-Naphthyridine derivatives | A2A Adenosine Receptor | - | -64.13 (MMGBSA dG bind) | Not Specified |

| 1,8-Naphthyridine derivatives | Topoisomerase II | - | -95.16 | Dc9 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and flexibility of both the ligand and the protein over time. MD simulations have been used to suggest that certain naphthyridinone derivatives would form a stable complex with their target receptor. nih.gov

These simulations can provide valuable information on the stability of the ligand-protein complex, the role of solvent molecules, and the dynamic nature of the binding interactions. By simulating the system over nanoseconds or even microseconds, researchers can observe how the ligand adapts its conformation within the binding site and how the protein responds to the presence of the ligand. mdpi.comnih.govmdpi.commdpi.comnih.gov This level of detail is crucial for a comprehensive understanding of the binding dynamics and for the design of ligands with improved binding characteristics.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and spectroscopic characteristics.

Electronic Structure Analysis and Orbital Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For naphthyridinone systems, DFT calculations can be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. researchgate.net

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies a more reactive molecule. These calculations can help in understanding the reactivity of the 1,2-Dihydro-2,6-naphthyridin-3(4H)-one scaffold and how it might interact with biological targets at an electronic level. nih.gov

Prediction of Optical and Nonlinear Optical Properties

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and to predict their optical properties, such as their UV-Vis absorption spectra. mdpi.com For naphthyridine derivatives, TD-DFT calculations have been used to predict their absorption wavelengths and to understand the nature of their electronic transitions. rsc.org

Furthermore, these computational methods can be employed to predict the nonlinear optical (NLO) properties of these compounds. rsc.orgscispace.comdntb.gov.uanih.govfrontiersin.org NLO materials have applications in various fields, including telecommunications and optical computing. Quantum chemical calculations can predict properties like hyperpolarizability, which is a measure of the NLO response of a molecule. researchgate.net These theoretical predictions can guide the synthesis of new naphthyridinone derivatives with tailored optical properties.

Table 2: Calculated Electronic Properties of Naphthyridine Derivatives This table is interactive. You can sort and filter the data.

| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Findings |

|---|---|---|---|---|---|

| Naphthyridine-stilbene dyads | DFT/TD-DFT | - | - | Reduced | NLO properties improve with acceptor group substitution |

| 2,7-Naphthyridine derivatives | DFT/TD-DFT | - | - | Smaller than parent | Higher values for non-linear optical parameters |

| 1,8-Naphthyridine derivatives | DFT | - | - | - | Electronic properties related to biological activity |

Aromaticity Studies (e.g., NICS, NICS2BC)

Aromaticity is a key concept in chemistry that influences the stability, reactivity, and magnetic properties of cyclic molecules. Computational methods are essential for quantifying this property, particularly in complex heterocyclic systems like naphthyridinones.

The aromatic character of the this compound core is expected to be non-uniform across its two fused rings. The structure consists of a pyridine (B92270) ring fused to a dihydropyridinone ring. While the pyridine ring is inherently aromatic, the dihydropyridinone ring, due to the sp3-hybridized carbon and the carbonyl group, is formally non-aromatic. However, the degree of electron delocalization and residual aromaticity can be computationally assessed.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It involves placing a virtual probe, typically at the geometric center of a ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)), to calculate the magnetic shielding. researchgate.netnih.gov Negative NICS values indicate a diamagnetic ring current and are characteristic of aromaticity, while positive values suggest a paratropic current and antiaromaticity. researchgate.net Values close to zero are indicative of non-aromatic systems.

For the this compound system, NICS calculations would likely show a significant negative value for the pyridine ring, confirming its aromatic character. In contrast, the dihydropyridinone ring would exhibit a NICS value closer to zero, quantifying its non-aromatic nature. Computational studies on related diazanaphthalenes have shown that the position of nitrogen atoms significantly influences the aromaticity of the individual rings. nih.gov For instance, in quinoline (B57606), a structural analog, the benzene-type ring is found to be more aromatic than the pyridine-type ring. researchgate.net

A more advanced technique, NICS to Bond Currents (NICS2BC) , utilizes NICS values to generate intuitive bond-current graphs. rsc.org This method provides a visual representation of electron delocalization pathways and magnitudes, offering a clearer picture of local aromaticity trends within polycyclic systems. rsc.org Applying NICS2BC to this naphthyridinone would visualize the strong diatropic ring current in the pyridine ring and the much weaker, localized currents in the dihydropyridinone moiety.

| Aromaticity Index | Description | Expected Finding for this compound |

| NICS(1) | Magnetic criterion based on shielding at 1 Å above the ring center. Negative values indicate aromaticity. | Pyridine Ring: Significant negative value. Dihydropyridinone Ring: Value near zero. |

| HOMA | Geometry-based index. Values near 1 indicate high aromaticity. | Pyridine Ring: High value (~0.8-0.9). Dihydropyridinone Ring: Low value. |

| PDI | Electron delocalization-based index. Higher values suggest greater aromaticity. | Pyridine Ring: High value. Dihydropyridinone Ring: Low value. |

| FLU | Electron delocalization-based index. Values near 0 for aromatic systems. | Pyridine Ring: Value near 0. Dihydropyridinone Ring: Value significantly different from 0. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the structural or physicochemical properties of compounds with their properties or biological activities. frontiersin.org These models are invaluable for predicting the characteristics of new molecules, thereby guiding synthetic efforts and prioritizing candidates for further testing.

For naphthyridinone systems, QSAR studies have been successfully applied to develop predictive models for various biological activities. These studies typically involve calculating a range of molecular descriptors—such as electronic, steric, and lipophilic properties—and using statistical methods like multiple linear regression (MLR) to build a predictive equation. researchgate.netjocpr.com

A 2D-QSAR study on naphthyridine derivatives as inhibitors of HIV-1 integrase successfully generated models with good predictive power. researchgate.net The results indicated that descriptors related to polarizability, electronegativity, and the presence of aromatic nitrogen atoms were crucial for the inhibitory activity. researchgate.net Another study on naphthyridine derivatives with antibacterial activity against DNA topoisomerase found that the quantum chemical descriptor "hardness (η)" was a key property in the derived QSAR models. jocpr.com

The general form of a QSAR equation is: Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents coefficients and D represents the values of specific molecular descriptors.

| Study Focus | Model Type | Key Molecular Descriptors Identified | Biological Target | Reference |

| Naphthyridine Derivatives | 2D-QSAR (MLR) | Polarizability, Electronegativity, Aromatic Nitrogen Count | HIV-1 Integrase | researchgate.net |

| Naphthyridine Derivatives | 2D-QSAR (Regression) | Hardness (η), LogP, Hydration Energy (HE) | DNA Topoisomerase | jocpr.com |

| Naphthyridine Derivatives | 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Protein Kinase-1 | kisti.re.kr |

These studies demonstrate that QSPR/QSAR modeling can effectively capture the complex relationships between the molecular structure of naphthyridine derivatives and their biological function, providing a robust framework for designing new compounds with enhanced potency and desired properties.

In Silico Prediction of Biochemical Parameters and Interactions

In silico methods are critical in the early stages of drug discovery for predicting the pharmacokinetic profile of drug candidates, including their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). These predictions help to identify potential liabilities and de-risk projects before committing to costly synthesis and in vitro/in vivo testing. mdpi.comresearchgate.net

For naphthyridinone derivatives, which are often investigated as kinase inhibitors or other therapeutic agents, predicting their drug-likeness and ADMET properties is standard practice. alliedacademies.orgmdpi.com Computational tools like SwissADME, QikProp, and Discovery Studio are commonly used to calculate a wide array of physicochemical and pharmacokinetic parameters. mdpi.comresearchgate.net

Key predicted parameters include:

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight (MW), LogP (lipophilicity), H-bond donors (HBD), and H-bond acceptors (HBA).

Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates the likelihood of the compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes like CYP2D6 and CYP3A4.

Aqueous Solubility (LogS): A crucial factor for drug formulation and bioavailability.

Beyond ADMET properties, molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to the active site of a biological target, such as a protein kinase or DNA gyrase. alliedacademies.orgmdpi.com Docking studies on naphthyridine derivatives have provided crucial insights into their mechanism of action, revealing key hydrogen bond interactions and hydrophobic contacts that stabilize the ligand-protein complex. alliedacademies.orgnih.gov This information is instrumental in structure-based drug design for optimizing the potency and selectivity of inhibitors.

| Parameter | Description | Predicted Value Range for Drug-like Naphthyridines | Reference |

| Molecular Weight (MW) | Mass of the molecule in Daltons. | < 500 | mdpi.com |

| LogP | Octanol/water partition coefficient; a measure of lipophilicity. | < 5 | mdpi.com |

| H-Bond Donors | Number of N-H and O-H bonds. | < 5 | mdpi.com |

| H-Bond Acceptors | Number of N and O atoms. | < 10 | mdpi.com |

| Human Intestinal Absorption | Percentage of drug absorbed from the intestine. | > 80% | mdpi.comalliedacademies.org |

| BBB Permeation | Blood-Brain Barrier penetration. | Variable (Yes/No) | researchgate.net |

| CYP2D6 Inhibition | Potential to inhibit the CYP2D6 metabolic enzyme. | Non-inhibitor | mdpi.com |

| Aqueous Solubility (LogS) | Logarithm of the molar solubility in water. | > -6.0 | researchgate.net |

Mechanistic Studies of Biological Activity in Vitro of 1,2 Dihydro 2,6 Naphthyridin 3 4h One and Its Derivatives

Enzyme Inhibition Mechanisms

Derivatives of the naphthyridinone scaffold have demonstrated the ability to interfere with the catalytic activity of several key enzymes implicated in human diseases, ranging from cancer to infectious diseases.

The inhibition of protein kinases is a prominent mechanism of action for many naphthyridinone derivatives. These compounds have been evaluated against a wide array of kinases, demonstrating varying degrees of potency and selectivity.

c-Kit, VEGFR-2, and MET Inhibition:

Research into 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives has identified them as potent inhibitors of c-Kit and VEGFR-2 kinases. One notable compound, 9k , displayed an IC50 value of 8.5 nM against c-Kit. nih.govnih.gov In the same series, compounds 10l and 10r were effective inhibitors of VEGFR-2, with IC50 values of 56.5 nM and 31.7 nM, respectively. nih.govnih.gov Interestingly, while a parent compound in a related series showed excellent MET inhibitory activity (IC50 of 9.9 nM), the 8-amino-substituted derivatives exhibited no significant MET inhibition at concentrations up to 5000 nM, indicating a high degree of selectivity. nih.gov Further modifications to a 1,6-naphthyridinone scaffold led to the discovery of compound 23a , which demonstrated potent MET inhibition (IC50 of 7.1 nM) with a remarkable 3226-fold selectivity over VEGFR-2. dntb.gov.ua

PI3Kδ, CK2, and Akt1/2 Inhibition:

The naphthyridine scaffold has been recognized for its potential to inhibit various protein kinases, including PI3Kδ, CK2, and Akt1/2. nih.gov Specifically, a series of naphthyridine-based inhibitors of casein kinase 2 (CK2) were synthesized, leading to a highly potent and selective compound with an IC50 of ≤ 3 nM against CK2α and CK2α′. nih.gov This compound exhibited a 200-fold selectivity window over the next most potently inhibited kinase, HIPK2 (IC50 = 600 nM). nih.gov Furthermore, a series of naphthyridinone allosteric dual inhibitors of Akt1 and Akt2 have been developed, with one compound showing potent inhibitory activity in both enzymatic and cellular assays. nih.gov

Tpl2, AXL, and CDK8/19 Inhibition:

The therapeutic potential of naphthyridinone derivatives extends to the inhibition of Tpl2, AXL, and CDK8/19 kinases. A series of 6-substituted-4-anilino- nih.govnih.gov-naphthyridine-3-carbonitriles were identified as inhibitors of Tpl2 kinase, a key regulator of tumor necrosis factor-alpha (TNF-α) production. mdpi.com In the context of AXL kinase, a 1,6-naphthyridinone derivative, compound 25c , emerged as a potent and selective type II inhibitor with an IC50 of 1.1 nM for AXL, demonstrating 343-fold selectivity over the closely related MET kinase. nih.gov

Regarding CDK8 and CDK19, inhibition of both kinases has been shown to be crucial for suppressing the proliferation of certain cancer cells. oncotarget.com Studies using selective CDK8/19 inhibitors have demonstrated their ability to induce cell cycle arrest and subsequent cell death in prostate cancer cells. oncotarget.com The development of nih.govnih.govnaphthyridine compounds as CDK8/19 inhibitors has been a subject of patent applications, highlighting their potential in oncology. google.com

| Compound/Derivative Series | Target Kinase | IC50 (nM) | Selectivity Highlights |

|---|---|---|---|

| 8-Amino-2-phenyl-2,7-naphthyridinone (9k) | c-Kit | 8.5 | - |

| 8-Amino-2-phenyl-2,7-naphthyridinone (10l) | VEGFR-2 | 56.5 | - |

| 8-Amino-2-phenyl-2,7-naphthyridinone (10r) | VEGFR-2 | 31.7 | - |

| 1,6-Naphthyridinone (23a) | MET | 7.1 | 3226-fold selective over VEGFR-2 |

| Naphthyridine-based CK2 Inhibitor | CK2α/α' | ≤ 3 | 200-fold selective over HIPK2 |

| 1,6-Naphthyridinone (25c) | AXL | 1.1 | 343-fold selective over MET |

Derivatives of the naphthyridine scaffold have been investigated for their ability to inhibit bacterial DNA gyrase and mammalian topoisomerase II, enzymes crucial for DNA replication and transcription. A series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govdntb.gov.uanaphthyridine-3-carboxylic acids were synthesized and showed potent antibacterial activity. nih.gov One compound from this series was identified as a potent inhibitor of E. coli DNA gyrase. nih.gov

In another study, a series of 1,8-naphthyridine (B1210474) derivatives were designed as potential topoisomerase II inhibitors. nih.gov The most promising compounds induced cell cycle arrest and apoptosis in cancer cells. In vitro plasmid-based assays confirmed their inhibitory effect on topoisomerase II, with one derivative, 5p , showing a more potent inhibitory effect on topoisomerase IIβ compared to the known inhibitor doxorubicin. nih.gov The mechanism of these inhibitors is believed to involve interference with the DNA cleavage and re-ligation cycle of the enzyme. nih.gov

The naphthyridinone scaffold has been a key structural motif in the development of inhibitors targeting HIV-1 integrase, an essential enzyme for viral replication. Research has shown that 1-hydroxy-1,8-naphthyridin-2H-one-3-carboxamides are potent inhibitors of wild-type HIV-1 integrase in biochemical assays and demonstrate good antiviral efficacy in cell-based infection assays. researchgate.net

Furthermore, a series of 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing integrase strand transfer inhibitors (INSTIs) have been developed. nih.gov These compounds, which feature a polycyclic core with heteroatom triads, chelate the metal ions at the active site of the enzyme. nih.gov Notably, some of these derivatives have shown the ability to retain high potency against a panel of integrase mutants that are resistant to the clinically used drug raltegravir. researchgate.net The planar arrangement of the metal-binding motif within the naphthyridine ring system is considered crucial for potent inhibitory activity. nih.gov

In contrast to enzyme inhibition, certain naphthyridinone derivatives have been found to act as activators of the human caseinolytic peptidase P (hClpP), a mitochondrial protease involved in the unfolded protein response. A novel class of hClpP agonists with a nih.govdntb.gov.uanaphthyridinone scaffold was designed and synthesized. nih.gov

The representative compound from this series, F20 , was shown to potently bind to and activate hClpP. nih.gov This activation leads to the enhanced degradation of hClpP substrates, which in turn induces integrated stress responses regulated by ATF4/CHOP, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis in certain cancer cell lines. nih.gov This mechanism highlights a unique mode of action for the naphthyridinone scaffold, demonstrating its versatility in modulating enzyme function.

Receptor Modulation Mechanisms

Beyond enzyme inhibition, derivatives of the broader pyridopyrimidine family, which shares structural similarities with naphthyridinones, have been shown to interact with and modulate the function of cell surface receptors.

Research into the immunopharmacological profile of 2,7-dimethyl-3-nitro-4H-pyrido[1,2-a]pyrimidine-4-one, a compound related to the naphthyridinone family, has revealed significant antihistaminic activity. This compound was found to prevent histamine (B1213489) release from mast cells and exhibited a promising bronchorelaxant effect in histamine-contracted guinea pig tracheal chains through its antagonism of the H1 receptor. nih.gov Histamine H1 receptor antagonists are well-established therapeutic agents for allergic conditions, and their mechanism involves blocking the action of histamine at the H1 receptor, thereby preventing the downstream signaling that leads to allergic symptoms. mdpi.comnih.gov The ability of a related scaffold to interact with the H1 receptor suggests a potential avenue for the development of naphthyridinone-based antihistamines.

Angiotensin II Receptor Antagonism

Naphthyridine derivatives have been investigated for their potential to act as antagonists of the Angiotensin II (AT) receptors, which are key players in the regulation of blood pressure. mdpi.com The renin-angiotensin system is crucial in cardiovascular control, with the AT1 and AT2 receptors being central to its function. mdpi.com

Research into nonpeptidic Angiotensin II antagonists has led to the synthesis of various naphthalene (B1677914) and tetrahydronaphthalene derivatives. nih.gov In these studies, the biphenyl (B1667301) component of established antagonists was replaced with a more rigid naphthalene ring structure. nih.gov The resulting regioisomers were evaluated for their ability to bind to AT receptors in rat smooth muscle cells and to inhibit Angiotensin II-induced contraction in rabbit aortic rings. nih.gov The 2,6-substituted regioisomer, in particular, demonstrated notable potency, although it was weaker than the reference compound, DuP 753. nih.gov Further modifications, such as the introduction of a tetrazole group in place of a carboxylic acid, did not lead to an expected increase in potency, suggesting that these derivatives may bind to the AT1 receptor in a different manner than DuP 753. nih.gov

The exploration of 1,6-naphthyridin-2(1H)-ones has also identified their potential as cardiovascular agents and antihypertensives, with some compounds specifically classified as Angiotensin II receptor antagonists. mdpi.com

Cellular Pathway Modulation

The c-Jun N-terminal kinases (JNKs) are a group of mitogen-activated protein (MAP) kinases that are responsive to stress stimuli and play a role in cellular apoptosis. wikipedia.org Activation of JNKs occurs through dual phosphorylation and they, in turn, phosphorylate various downstream targets, including the transcription factor c-Jun. wikipedia.orgnih.gov The JNK signaling pathway is a therapeutic target for a range of diseases, and inhibitors of JNK are of significant interest. nih.gov Some research has focused on developing JNK inhibitors based on an 11H-indeno[1,2-b]quinoxalin-11-one scaffold, with several derivatives showing the ability to inhibit c-Jun phosphorylation. mdpi.com

The integrated stress response (ISR) is a cellular pathway that can lead to either pro-survival outcomes or apoptosis. nih.gov A key effector of the ISR is the transcription factor ATF4. nih.govnih.gov Under cellular stress, the translation of ATF4 is upregulated, leading to the transcription of target genes. nih.govresearchgate.net ATF4 can form heterodimers with other transcription factors, such as CHOP (CCAAT/enhancer-binding protein homologous protein), and the ATF4-CHOP heterodimer is associated with the induction of apoptosis. nih.govnih.gov The ISR's plasticity, which determines whether a cell lives or dies under chronic stress, is governed by pathways such as the PP2A-TFE3-ATF4 pathway. umich.edu

Studies on certain anticancer agents have shown that they can induce apoptosis, and this effect is sometimes mediated by the activation of caspases. researchgate.net For instance, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione has been shown to induce apoptosis through the activation of both caspase 3 and caspase 6. researchgate.net

Nuclear Factor kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cell survival. nih.gov The inhibition of NF-κB activation is a key therapeutic strategy for various inflammatory diseases and cancers. dntb.gov.ua

Some naphthyridine derivatives have demonstrated anti-inflammatory activity through the modulation of pro-inflammatory cytokines, which are often regulated by NF-κB. For example, a series of 1,8-naphthyridine-3-carboxamide derivatives were found to inhibit the secretion of IL-1-β and IL-6. nih.gov One derivative, C-34, potently inhibited the production of inflammatory markers such as TNF-α, IL-1-β, and IL-6 in various cell models. nih.gov

Furthermore, studies on other classes of compounds, such as anthracyclines, have shown that they can decrease the transcription of NF-κB-dependent gene targets. nih.govnih.gov These compounds can disturb the complexes formed between the NF-κB subunit RelA and its DNA-binding sites. nih.gov Similarly, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose has been shown to suppress the activation of NF-κB. nih.gov

Derivatives of 1,2-Dihydro-2,6-naphthyridin-3(4H)-one have been investigated for their effects on cell growth and proliferation across a variety of cancer cell lines.

A novel set of novobiocin (B609625) analogs based on a 1,6-naphthyridin-2(1H)-one scaffold were designed and evaluated against two breast cancer cell lines. nih.gov These compounds were found to have anti-proliferative properties, and further studies on the most promising candidates looked at their effects on cell cycle progression and apoptosis. nih.gov

Another series of 1,6-naphthyridin-2(1H)-one derivatives were developed as inhibitors of Fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma (HCC). nih.govresearchgate.net A representative compound from this series, A34, exhibited excellent anti-proliferative activities against FGFR4-dependent HCC cell lines. nih.gov

Furthermore, some naturally occurring naphthyridine derivatives have shown cytotoxic activity. For instance, 1-amino-4-phenyl-2,7-naphthyridine displayed cytotoxicity against human lung tumor and breast cancer cell lines. mdpi.com

The table below summarizes the effects of various naphthyridine derivatives on cell growth and proliferation in different cell lines.

| Compound Class | Cell Line(s) | Observed Effect |

| 1,6-Naphthyridin-2(1H)-one (Novobiocin analogs) | Breast cancer cell lines | Anti-proliferative |

| 1,6-Naphthyridin-2(1H)-one (FGFR4 inhibitors) | Hepatocellular carcinoma cell lines | Anti-proliferative |

| 1-Amino-4-phenyl-2,7-naphthyridine | Human lung tumor and breast cancer cell lines | Cytotoxic |

Antimicrobial Mechanisms

Naphthyridine derivatives have a long history of use as antimicrobial agents, with nalidixic acid being one of the first introduced into clinical practice. nih.gov These compounds have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.govscilit.com

The primary mechanism of action for many antibacterial naphthyridine derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for bacterial DNA replication and survival. nih.govmdpi.com By targeting this enzyme, these compounds effectively block bacterial proliferation. mdpi.com

Interestingly, some naphthyridones exhibit different modes of action in Gram-positive and Gram-negative bacteria. nih.gov While they act as translation inhibitors in Gram-positive bacteria, their antibacterial action in Gram-negative species like Haemophilus influenzae and Escherichia coli is mediated through the inhibition of DNA gyrase. nih.govresearchgate.net This dual mechanism highlights the complexity of their antimicrobial activity.

Various studies have synthesized and evaluated numerous naphthyridine derivatives for their antibacterial potency. For example, 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring showed selective activity against resistant strains of B. subtilis. nih.gov Another study found that certain 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives displayed in vivo activity against S. aureus. nih.gov

The table below presents the minimum inhibitory concentrations (MICs) for a selection of naphthyridone compounds against various bacterial strains, illustrating their differential activity. nih.gov

| Compound | S. pneumoniae (MIC, µg/mL) | S. aureus (MIC, µg/mL) | H. influenzae (MIC, µg/mL) | E. coli (MIC, µg/mL) |

| Compound 1 | 32 | >64 | 2 | 16 |

| Compound 2 | 16 | >64 | 8 | 32 |

| Compound 3 | 8 | 32 | 1 | 4 |

| Compound 4 | 8 | 16 | 2 | 4 |

Antifungal Activity

At present, there are no available in vitro studies that specifically investigate the antifungal activity of this compound or its derivatives. Consequently, data on its efficacy against various fungal strains, its minimum inhibitory concentrations (MICs), and the underlying mechanisms of action are not documented. Mechanistic studies, which would typically involve assays to determine how the compound affects fungal cell walls, membranes, or essential enzymatic processes, have not been reported for this specific compound.

Anti-inflammatory and Antioxidant Mechanisms

Similarly, a detailed examination of the scientific literature did not reveal any specific in vitro studies on the anti-inflammatory and antioxidant mechanisms of this compound.

For other related naphthyridine isomers, anti-inflammatory properties have been observed. For example, derivatives of 1,8-naphthyridine-3-carboxamide have been shown to inhibit the production of pro-inflammatory cytokines. These studies, however, are not directly applicable to the 2,6-naphthyridine (B1209661) scaffold. The immunomodulatory effects of a 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative have also been reported, indicating that the broader naphthyridine class has potential in this area.

Regarding antioxidant activity, while other heterocyclic compounds like dihydropyridines have been studied for their radical scavenging properties, there is a lack of specific data for this compound. In vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for this compound.

Structure Activity Relationship Sar Studies and Rational Design of 1,2 Dihydro 2,6 Naphthyridin 3 4h One Analogues

Systematic Modification of the Naphthyridinone Scaffold

Systematic derivatization of the naphthyridinone core has been a cornerstone of medicinal chemistry efforts to discover potent and selective inhibitors for various biological targets, including protein kinases. youtube.com The following sections detail the key findings from these explorations.

Impact of Substituent Position and Nature on Biological Activity (e.g., N1, C3, C4, C5, C7, C8)

The biological activity of naphthyridinone analogues is highly sensitive to the placement and chemical nature of substituents around the bicyclic core. While the specific scaffold of 1,2-dihydro-2,6-naphthyridin-3(4H)-one is of interest, much of the detailed SAR exploration has been conducted on the closely related 1,6-naphthyridin-2(1H)-one isomer. researchgate.netresearchgate.net The insights gained are often transferable and provide a strong foundation for designing analogues of other isomers.

N1 Position: Substitution at the N1 position is common. Small alkyl groups, such as a methyl group, are frequently introduced. youtube.com This position is crucial as it can influence the orientation of other substituents and interaction with the biological target.

C3 Position: In the 1,6-naphthyridin-2(1H)-one series, the C3 position often bears a bulky aryl group, such as a 2,6-dichlorophenyl moiety, which has been shown to be critical for potent inhibition of protein tyrosine kinases like c-Src. youtube.com

C5 and C7 Positions: These positions on the second pyridine (B92270) ring are key points for modification to modulate potency and selectivity. For instance, in a series of 5,7-disubstituted nih.govekb.egnaphthyridines developed as Spleen Tyrosine Kinase (SYK) inhibitors, a 7-aryl group was found to be necessary, with a preference for para-substitution. mdpi.com Combining this with 5-aminoalkylamino substituents further enhanced the compound's potency. mdpi.com In another study on c-Src inhibitors, the introduction of basic aliphatic side chains at the C7 position, such as -NH(CH₂)nNRR, resulted in the most potent analogues with IC₅₀ values in the nanomolar range (10-80 nM). youtube.com

C8 Position: The C8 position is less frequently substituted. In many active compounds, this position remains unsubstituted with a hydrogen atom. researchgate.net However, in a series of 8-hydroxy naphthyridines with antileishmanial activity, the 8-hydroxyl group was found to be critical for activity, as its removal or methylation led to a significant loss of potency. nih.gov

The following table summarizes key SAR findings for the isomeric 1,6-naphthyridin-2(1H)-one scaffold, which provides valuable insights for the 2,6-naphthyridinone core.

| Position | Substituent Type | Impact on Biological Activity | Target/Activity Example | Reference |

|---|---|---|---|---|

| N1 | Small alkyl (e.g., Methyl) | Often present in active compounds, can enhance activity. | c-Src Kinase Inhibition | youtube.com |

| C3 | Bulky, substituted aryl (e.g., 2,6-dichlorophenyl) | Critical for potent kinase inhibition. | c-Src Kinase Inhibition | youtube.com |

| C5 | Aminoalkylamino groups | Improves potency when combined with C7-aryl groups. | SYK Inhibition | mdpi.com |

| C7 | Basic aliphatic side chains | Leads to highly potent compounds (nM range). | c-Src Kinase Inhibition | youtube.com |

| C7 | Aryl groups (para-substituted) | Necessary for potent activity. | SYK Inhibition | mdpi.com |

| C8 | Hydroxyl group | Essential for activity in certain series. | Antileishmanial Activity | nih.gov |

Influence of C3-C4 Double Bond Saturation on Pharmacological Profile

Unsaturated (C3=C4 Double Bond): Analogues containing a double bond between the C3 and C4 positions are predominantly associated with antitumor activity . researchgate.net A prominent example is Ripretinib (Qinlock®), a kinase inhibitor approved for treating gastrointestinal stromal tumors, which features this unsaturated bond. researchgate.net

Saturated (C3-C4 Single Bond): Conversely, when the C3-C4 bond is saturated (a single bond), the resulting analogues have been primarily explored for applications related to the cardiovascular system . researchgate.net

This clear structure-activity relationship highlights that the planarity and electronic properties conferred by the C3-C4 double bond are critical determinants for one class of biological targets (e.g., kinase ATP-binding sites), while the conformational flexibility of the saturated ring is more favorable for another. researchgate.netnih.gov

Role of Fused Ring Systems and Bioisosteric Replacement

Expanding the naphthyridinone scaffold by fusing additional rings or replacing parts of the core with bioisosteres are advanced strategies to modulate activity and improve drug-like properties.

Bioisosteric Replacement: A notable example of bioisosteric replacement involves comparing the 1,6-naphthyridin-2(1H)-one scaffold with the pyrido[2,3-d]pyrimidin-7(8H)-one system in the context of c-Src inhibition. Studies showed that the 1,6-naphthyridin-2(1H)-ones had broadly similar activity to their pyrido[2,3-d]pyrimidinone counterparts. youtube.comchemrxiv.org However, the isomeric 1,8-naphthyridin-2(1H)-ones were found to be over 1000-fold less potent. youtube.com This crucial finding suggests that the nitrogen atom at position 3 of the pyridopyrimidinone (equivalent to C3 in the naphthyridinone) is mandatory for the key bidentate hydrogen bond interaction with the kinase hinge region, while the nitrogen at position 1 is not. youtube.com

Fused Ring Systems: Fusing a quinazoline (B50416) ring to the naphthyridinone core has been a successful strategy for developing new MET kinase inhibitors. nih.gov Preliminary SAR studies on these quinazoline-based 1,6-naphthyridinone derivatives indicated that the quinazoline scaffold was a suitable replacement for other moieties in class II MET inhibitors, leading to the identification of compounds with potent in vitro activity (IC₅₀ = 9.0 nM) and favorable pharmacokinetic profiles. nih.gov While the fusion of a diazepine (B8756704) ring to form diazepino-naphthyridinones represents a plausible medicinal chemistry strategy, specific SAR studies for this particular fused system are not as extensively documented in the literature.

Scaffold-Hopping and Lead Optimization Strategies

Scaffold-hopping and lead optimization are critical processes in drug discovery that aim to identify novel core structures with improved properties and to refine the biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles of a lead compound.

Scaffold-Hopping: This strategy involves replacing the central core of a known active compound with a structurally different scaffold while aiming to retain or improve biological activity. It is particularly useful for escaping patent-protected chemical space or for addressing liabilities of the original scaffold, such as metabolic instability. In the development of antileishmanial agents based on an 8-hydroxy naphthyridine core, a key strategy was to "scaffold hop" from a triazole substituent to an amide. This change was implemented to address metabolic liabilities, specifically glucuronidation of the parent series, and led to compounds with a much-improved in vitro profile.

Lead Optimization: Once a promising scaffold is identified, lead optimization involves making iterative, minor modifications to the structure to enhance its drug-like qualities. This can include:

Improving potency and selectivity for the target.

Minimizing off-target effects.

Optimizing pharmacokinetic properties (e.g., solubility, metabolic stability, bioavailability).

For naphthyridinone derivatives, lead optimization often focuses on modifying the substituents at key positions (like C5 and C7) to fine-tune interactions with the target protein, as demonstrated in the development of kinase inhibitors. youtube.commdpi.com

Rational Design Principles for Optimized Biological Activity and Selectivity

Rational design leverages a deep understanding of SAR and the three-dimensional structure of the biological target to guide the synthesis of more effective and selective molecules.

Key principles derived from studies on naphthyridinone analogues include:

Exploiting Key H-Bonding Interactions: As seen in the comparison between naphthyridinone isomers and pyridopyrimidinones, identifying and maintaining essential hydrogen bond donor-acceptor motifs that interact with the target protein (e.g., the kinase hinge region) is paramount. youtube.com The placement of nitrogen atoms within the core scaffold is therefore a critical design consideration.

Targeting Specific Pockets with Substituents: The potency and selectivity of kinase inhibitors are often enhanced by designing substituents that can reach into and occupy specific sub-pockets of the ATP-binding site. The use of a 2,6-dichlorophenyl group at C3 and flexible, basic side chains at C7 are examples of this principle, where substituents are chosen to make specific favorable interactions. youtube.com

Isomer and Scaffold Selection: The choice of the core naphthyridinone isomer (e.g., 2,6- vs. 1,6- vs. 1,8-) is a fundamental design decision that can dramatically alter the vectoral display of substituents and the compound's ability to fit into a target's binding site. youtube.com The design of novel 2,6-naphthyridine (B1209661) analogues as selective FGFR4 inhibitors for hepatocellular carcinoma exemplifies the successful application of this principle to a specific isomer.

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking-Guided Design)

Computational chemistry provides powerful tools to understand SAR and accelerate the drug design process. Molecular docking and QSAR are two of the most widely used techniques for the naphthyridinone scaffold.

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity.

2D-QSAR: Studies on naphthyridine derivatives as HIV-1 integrase inhibitors have used 2D-QSAR models to identify key molecular descriptors (e.g., related to polarizability and electronegativity) that are important for activity.

3D-QSAR: For mTOR inhibitors based on a benzo[h] nih.govekb.egnaphthyridin-2(1H)-one core, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. The resulting contour maps helped visualize regions where steric, electrostatic, and hydrophobic fields positively or negatively impact biological activity, providing a clear guide for where to modify the structure to improve potency.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is invaluable for understanding binding modes and guiding rational design.

Docking studies on benzo[h] nih.govekb.egnaphthyridin-2(1H)-one analogs helped to explore their binding conformations with key amino acid residues in the mTOR active site.

For naphthyridine derivatives targeting the Syk enzyme, docking studies revealed the crucial role of two conserved water molecules in achieving the proper orientation within the active site, information that was then used to generate a more accurate 3D-QSAR model.

The synergy between QSAR and molecular docking provides a powerful platform for drug design. Docking can provide the bioactive conformation for aligning molecules in a 3D-QSAR study, while the QSAR model can validate the docking poses and offer quantitative predictions to prioritize the synthesis of new, more potent analogues.

The table below summarizes various computational studies performed on naphthyridine-related scaffolds.

| Computational Method | Scaffold/Derivative | Biological Target | Key Findings | Reference |

|---|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) & Docking | Benzo[h] nih.govekb.egnaphthyridin-2(1H)-one | mTOR Kinase | Identified crucial electrostatic, hydrophobic, and H-bond donor fields for activity. | |

| 3D-QSAR & Docking | nih.govekb.eg-Naphthyridine | Syk Kinase | Revealed the importance of conserved water molecules for proper ligand alignment in the active site. | |

| 2D-QSAR | Naphthyridine | HIV-1 Integrase | Highlighted the effects of polarizability, electronegativity, and aromatic nitrogens on activity. | |

| QSAR & Docking | Naphthyridone | ATAD2 Bromodomain | Developed predictive models and investigated ligand-receptor interactions. |

Applications of 1,2 Dihydro 2,6 Naphthyridin 3 4h One and Its Derivatives As Synthetic Intermediates

Building Blocks for Complex Heterocyclic Systems and Polycyclic Aromatic Hydrocarbons

While specific examples detailing the use of 1,2-Dihydro-2,6-naphthyridin-3(4H)-one in the synthesis of complex heterocyclic systems and polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in publicly available literature, the inherent reactivity of the naphthyridine scaffold suggests its potential as a precursor for such transformations. The construction of fused heterocyclic systems often relies on the annulation of additional rings onto a pre-existing heterocyclic core. Methodologies such as intramolecular Friedel–Crafts reactions, transition-metal-catalyzed cross-coupling reactions followed by cyclization, and cycloaddition reactions are common strategies for building fused systems. rsc.orgglobethesis.commdpi.com

For instance, a mild and efficient method for synthesizing fused polycyclic 1,6-naphthyridin-4-amines involves a CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles. rsc.orgrsc.org This approach demonstrates how a suitably functionalized pyridine (B92270) precursor, a component of the 2,6-naphthyridine (B1209661) system, can be used to construct fused polycyclic structures. rsc.orgrsc.org

The synthesis of PAHs can be achieved through various methods, including palladium-catalyzed [3+3] annulation and photoredox annulation. researchgate.netnih.govrsc.orgmorressier.comresearchgate.net These methods typically involve the coupling of smaller aromatic fragments. A suitably functionalized 2,6-naphthyridine derivative could potentially serve as one of these fragments, leading to the formation of nitrogen-containing PAHs, which are of interest for their electronic and optical properties.

Precursors for Fluorescent Nucleoside Analogues

A significant application of naphthyridinone derivatives is in the synthesis of fluorescent nucleoside analogues. These molecules are crucial tools in molecular biology for studying the structure, dynamics, and interactions of nucleic acids. The naphthyridinone core can function as a fluorescent base mimic, and its photophysical properties can be fine-tuned through chemical modifications.

Research has demonstrated the synthesis of potential fluorescent ribonucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one scaffold. In this work, the naphthyridinone core was linked to a ribofuranose moiety via a 1,2,3-triazole linker, formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting nucleoside analogues exhibited interesting photophysical properties, highlighting the potential of the naphthyridinone scaffold in the design of fluorescent probes for biological systems.

While the direct use of this compound is not explicitly detailed, the successful application of the isomeric 1,6-naphthyridin-7(6H)-one underscores the utility of the broader naphthyridinone class as precursors for these important biomolecular probes. The synthesis typically involves the preparation of a functionalized naphthyridinone and a corresponding sugar derivative, which are then coupled to afford the final nucleoside analogue.

| Precursor | Linkage Chemistry | Resulting Analogue | Reference |

| 1,6-Naphthyridin-7(6H)-one | CuAAC | 1,2,3-Triazolyl-1,6-naphthyridin-7(6H)-one nucleoside | rsc.org |

| Fluorescent Pyrimidine Analogues | Various | Tricyclic cytidine (B196190) analogues | globethesis.com |

Use in the Synthesis of Other Bioactive Compounds

The 2,6-naphthyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can serve as a basis for the development of drugs targeting a variety of biological targets. Naphthyridine derivatives have been found in numerous natural products and have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and effects on the central nervous system. nih.govmdpi.com

The synthesis of novel bioactive compounds often involves the modification of a core heterocyclic structure. While direct synthetic routes starting from this compound to other specific bioactive compounds are not extensively reported, the general importance of the 2,6-naphthyridine core suggests its utility as a synthetic intermediate. For example, 4-aryl-1,4-dihydro-1,6-naphthyridine derivatives have been developed as potential mineralocorticoid receptor modulators for the treatment of cardiovascular, metabolic, and kidney-related diseases. google.com The synthesis of these compounds highlights the potential for functionalization of the dihydronaphthyridine core to achieve desired pharmacological properties. google.com

Furthermore, various fused 1,6-naphthyridine (B1220473) derivatives have been synthesized and investigated for their biological activities. mdpi.comnih.govekb.egnih.gov These syntheses often start from functionalized pyridines or quinolines and build the naphthyridine ring system, which is then further elaborated. globethesis.com This underscores the value of the naphthyridine core in the generation of diverse and biologically relevant molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,2-Dihydro-2,6-naphthyridin-3(4H)-one?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as 3-acetonylpyridine derivatives. For example, reacting 3-acetonylpyridine with aqueous ammonium acetate under reflux conditions yields 3-methyl-2,6-naphthyridin-1(2H)-one, a structurally related analogue . Another approach involves iodination and subsequent cross-coupling reactions, as demonstrated in the synthesis of 4-iodo-2-methyl-1,2-dihydro-2,6-naphthyridin-1-one (LC/MS: m/z 287 [M+H]⁺) using NaI and H₂O₂ in acetic acid .

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- NMR : Proton and carbon NMR identify substituents and ring conformation.

- LC/MS : Confirms molecular weight (e.g., m/z 287 for a related naphthyridinone derivative) .

- X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing (e.g., CCDC 1893720/1893721 for analogous compounds) .

Q. What biological targets are associated with this compound?

- Methodological Answer : Naphthyridinone derivatives, such as MK-2206 (a triazolo[3,4-f][1,6]naphthyridin-3(2H)-one), act as potent Akt inhibitors. In vitro assays show IC₅₀ values in the nanomolar range, validated via Western blotting for phospho-Akt suppression .

Q. What are the solubility and formulation considerations for in vitro/in vivo studies?

- Methodological Answer :

- In vitro : Solubility in DMSO (25 mg/mL) and water (2 mg/mL at 50°C) is critical for dose-response assays .

- In vivo : Formulations often use 5% DMSO + 40% PEG 300 + 5% Tween 80 + 50% H₂O to enhance bioavailability .

Advanced Research Questions

Q. How can synthetic yield be optimized for complex naphthyridinone derivatives?

- Methodological Answer :

- Catalyst screening : Pd-based catalysts improve cross-coupling efficiency in halogenated intermediates .

- Purification : Column chromatography with gradient elution (e.g., 0–10% MeOH in DCM) resolves regioisomers.

- Reaction monitoring : Use TLC (UV-active spots) or inline LC/MS to track intermediate formation .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer :

- Triangulation : Cross-validate results using orthogonal assays (e.g., kinase inhibition + cellular proliferation) .

- Mixed methods : Combine quantitative IC₅₀ measurements with qualitative structural-activity relationship (SAR) analysis to identify confounding variables (e.g., off-target effects) .

Q. What explains discrepancies between in vitro and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetics : Poor bioavailability (e.g., logP = 6.55 for MK-2206) may limit in vivo activity despite high in vitro potency .

- Metabolic stability : Assess hepatic microsome clearance (e.g., human/rat liver microsomes) to predict compound half-life .

Q. How can computational modeling enhance SAR studies?

- Methodological Answer :

- Docking simulations : Use crystal structures of Akt (PDB: 3O96) to predict binding modes and guide substituent modifications .

- QSAR models : Train regression models on IC₅₀ data (e.g., pIC₅₀ = -log(IC₅₀)) to prioritize synthetic targets .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.